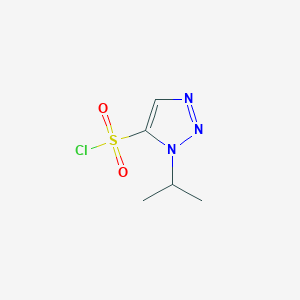

3-Propan-2-yltriazole-4-sulfonyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

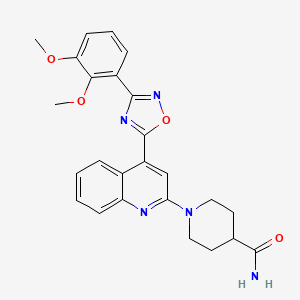

Triazoles are a class of five-membered heterocyclic compounds containing three nitrogen atoms. They exist in two isomeric forms: 1,2,3-triazole and 1,2,4-triazole . Triazoles are present in many pharmaceuticals and biologically important compounds .

Synthesis Analysis

The synthesis of triazoles often involves the reaction of azides with alkynes, a process known as the Huisgen cycloaddition . There have been many methods developed for the synthesis of triazoles, including the use of 3-amino-1,2,4-triazole .Molecular Structure Analysis

Triazoles have a five-membered ring structure with three nitrogen atoms and two carbon atoms . The position of the nitrogen atoms in the ring differentiates 1,2,3-triazoles from 1,2,4-triazoles .Chemical Reactions Analysis

Triazoles can participate in various chemical reactions due to their unique structure. They can accommodate a broad range of substituents (electrophiles and nucleophiles) around their core structures .Physical And Chemical Properties Analysis

The physical and chemical properties of a specific triazole compound would depend on its exact structure. In general, triazoles are known for their stability and ability to form a variety of non-covalent bonds with enzymes and receptors .Applications De Recherche Scientifique

Catalytic Decarboxylative Radical Sulfonylation

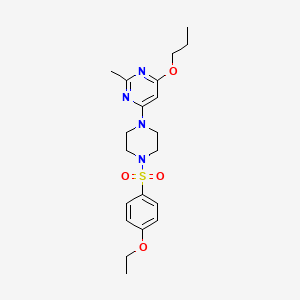

Sulfones, crucial in pharmaceuticals and agrochemicals, are synthesized through catalytic decarboxylative radical sulfonylation, demonstrating the importance of such compounds in organic chemistry. This method allows for late-stage modification of complex natural products and bioactive pharmaceuticals, highlighting the synthetic utility of sulfone synthesis in drug development, including improved synthesis of anti-cancer drugs (He et al., 2020).

Synthesis of Antimicrobial Agents

The compound is used in the synthesis of novel thiazole, pyridone, pyrazole, chromene, and hydrazone derivatives bearing a sulfonamide moiety. These compounds have shown promising results as antimicrobial agents, indicating the potential of 3-Propan-2-yltriazole-4-sulfonyl chloride in contributing to the development of new antibiotics and antifungal drugs (Darwish et al., 2014).

Transesterification of β-Ketoesters

In the field of green chemistry, the compound is involved in the chemoselective transesterification of β-ketoesters, showcasing its role in developing environmentally friendly catalytic processes. This application is significant for the synthesis of various organic compounds, including those used in pharmaceuticals (Bo et al., 2003).

Synthesis of Antiviral Compounds

The compound plays a crucial role in the synthesis of sulfonamide derivatives with antiviral activity. This application is particularly important for the development of new treatments against viral infections, illustrating the compound's contribution to medicinal chemistry and public health (Chen et al., 2010).

Development of Heterogeneous Catalysts

It is used in the preparation of magnetically separable graphene oxide anchored sulfonic acid, a novel and recyclable catalyst for the synthesis of heterocyclic compounds. This application underlines the compound's role in facilitating sustainable chemical processes and its impact on industrial catalysis (Zhang et al., 2016).

Mécanisme D'action

Target of Action

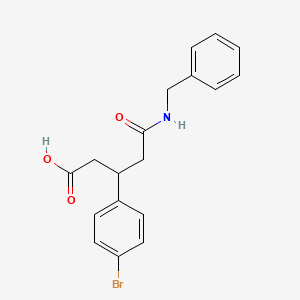

Triazole compounds, which include 3-propan-2-yltriazole-4-sulfonyl chloride, are known to interact with a variety of enzymes and receptors in biological systems . These interactions contribute to their versatile biological activities.

Mode of Action

Triazoles, in general, operate as main pharmacophores through hydrogen-bonding and dipole interactions with biological receptors . This suggests that this compound may interact with its targets in a similar manner.

Biochemical Pathways

Triazole derivatives have been associated with a broad spectrum of biological activities, including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities . This suggests that this compound may affect multiple biochemical pathways.

Result of Action

Given the broad range of biological activities associated with triazole derivatives , it is likely that this compound has multiple effects at the molecular and cellular levels.

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-propan-2-yltriazole-4-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8ClN3O2S/c1-4(2)9-5(3-7-8-9)12(6,10)11/h3-4H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FILUCMHOSWEVIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=CN=N1)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1-(4-chlorobenzyl)-2,4-dioxo-1,2-dihydrobenzofuro[3,2-d]pyrimidin-3(4H)-yl)-N-isopropylacetamide](/img/no-structure.png)

![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-bromo-3-methylphenyl)acetamide](/img/structure/B2592535.png)

![Methyl 2-[(3-chlorophenyl)carbamoylamino]thiophene-3-carboxylate](/img/structure/B2592543.png)

![N-butyl-N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide](/img/structure/B2592544.png)